Trifluoromethyl hypofluorite

Trifluoromethoxylation Electrophilic fluorination Aromatic substitution

Conventional fluorinating agents lack regioselectivity or require separate reagent systems for electrophilic vs. radical trifluoromethoxylation. Trifluoromethyl hypofluorite (CF₃OF) eliminates this compromise by providing dual reactivity from a single platform: · Direct α-fluoroketone synthesis from silyl enol ethers - single-step electrophilic fluorination. · CF₃O• radical generation for aromatic trifluoromethoxylation without changing reagent. · Industrially validated semiconductor etching/cleaning gas with established SiH₄/CF₃OF/N₂ safety windows.

Molecular Formula CF4O
Molecular Weight 104.004 g/mol
CAS No. 373-91-1
Cat. No. B1214211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethyl hypofluorite
CAS373-91-1
Synonymstrifluoromethyl hypofluoride
trifluoromethyl hypofluorite
Molecular FormulaCF4O
Molecular Weight104.004 g/mol
Structural Identifiers
SMILESC(OF)(F)(F)F
InChIInChI=1S/CF4O/c2-1(3,4)6-5
InChIKeySMBZJSVIKJMSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethyl Hypofluorite (CF₃OF): Scientific Procurement and Core Physicochemical Profile for Industrial and Research Applications


Trifluoromethyl hypofluorite (CAS: 373-91-1, molecular formula CF₃OF, molar mass 104.00 g/mol) is a gaseous organofluorine compound belonging to the rare class of hypofluorites — compounds bearing an O–F bond [1]. At standard temperature and pressure, CF₃OF exists as a colorless, highly toxic gas with a melting point of −213 °C and a boiling point of −95 °C [1]. Its molecular geometry, established by gas-phase electron diffraction, features bond lengths of r_g(C–F) = 1.319 ± 0.003 Å, r_g(C–O) = 1.395 ± 0.006 Å, and r_g(O–F) = 1.421 ± 0.006 Å, with a C–O–F bond angle of 104.8 ± 0.6° [2]. CF₃OF exhibits pronounced thermal instability: it explodes upon condensation [1], and its decomposition channel to yield CF₂O and F₂ proceeds with an experimental reaction enthalpy of 27.7 kcal/mol, while the alternative radical pathway generating CF₃O• and F• species constitutes the predominant decomposition route [3]. These fundamental characteristics define the compound's utility and handling requirements in both organic synthesis and semiconductor manufacturing contexts.

Why Trifluoromethyl Hypofluorite Cannot Be Replaced by Generic Fluorinating Agents in Critical Synthesis and Process Chemistry


Trifluoromethyl hypofluorite occupies a chemically distinct niche that precludes straightforward substitution by conventional fluorinating reagents. Unlike elemental fluorine (F₂), which exhibits poor regioselectivity and necessitates harsh reaction conditions due to its extreme reactivity [1], and unlike stabilized electrophilic fluorinating agents such as Selectfluor® or N-fluoropyridinium salts that lack the capacity for OCF₃ group transfer [2], CF₃OF uniquely enables divergent reactivity pathways from a single molecular platform. Critically, CF₃OF functions simultaneously as an electrophilic fluorine source for α-fluoroketone synthesis from silyl enol ethers [3] and as a trifluoromethoxyl radical (CF₃O•) generator for direct aromatic trifluoromethoxylation — a capability not shared by perchloryl fluoride (FClO₃), xenon difluoride (XeF₂), or other in-class electrophilic fluorinating agents [1]. Moreover, its structural analog CF₃OCl exhibits markedly different reaction behavior with olefins, underscoring that even minor heteroatom substitution (F vs. Cl) fundamentally alters reaction mechanisms and product distributions [4]. This mechanistic duality and unique O–F bond chemistry render CF₃OF irreplaceable in applications requiring either selective electrophilic fluorination or radical trifluoromethoxylation without changing reagent systems.

Quantitative Evidence Guide: Trifluoromethyl Hypofluorite Differentiation Metrics for Procurement and Process Selection


Divergent Reactivity Pathways: Radical Trifluoromethoxylation Versus Electrophilic Fluorination from a Single CF₃OF Reagent

CF₃OF uniquely enables pathway selection between radical trifluoromethoxylation and electrophilic fluorination by modulating reaction conditions alone [1]. In the presence of an independent CF₃O radical source (e.g., olefin-induced radical initiation), CF₃OF preferentially undergoes radical substitution to yield trifluoromethoxy aromatic ethers as the main product. Under alternative conditions favoring electrophilic addition, fluorine atom transfer dominates. This dual-pathway capability is not observed with conventional electrophilic fluorinating agents such as perchloryl fluoride (FClO₃) or xenon difluoride (XeF₂), which are limited exclusively to electrophilic fluorine delivery [2].

Trifluoromethoxylation Electrophilic fluorination Aromatic substitution

Mechanistic Divergence from Structural Analog: CF₃OF Exhibits Non-Electrophilic Fluorination Whereas CF₃OCl Follows Electrophilic Addition

Direct head-to-head comparison of CF₃OF and its closest structural analog CF₃OCl reveals fundamentally distinct reactivity with simple alkenes [1]. Experimental evidence demonstrates that CF₃OF does not undergo electrophilic fluorination, contrary to prior mechanistic assumptions. In contrast, CF₃OCl reacts with alkenes via electrophilic addition pathways. This mechanistic divergence arises from the differing electronic character of the oxygen-bound halogen (F vs. Cl), establishing that CF₃OF and CF₃OCl are not functionally interchangeable reagents despite their structural similarity [1].

Reaction mechanism Alkene fluorination Hypofluorite reactivity

O–F Bond Lability: Experimental Decomposition Enthalpy of 27.7 kcal/mol Enables Low-Energy Radical Generation

The O–F bond in CF₃OF is unusually labile, with experimental decomposition enthalpy for the elimination reaction CF₃OF → CF₂O + F₂ measured at 27.7 kcal/mol [1]. DFT calculations confirm that O–F bond cleavage occurs readily relative to alternative decomposition channels, and radical generation (CF₃O• + F•) constitutes the primary thermal decomposition pathway [1]. While direct comparative bond dissociation energy (BDE) data for other hypofluorites are limited in the available literature, this low decomposition enthalpy is a defining characteristic that underpins CF₃OF's utility as a radical CF₃O• source under mild thermal or chemical initiation conditions.

Bond dissociation energy Thermal stability Radical initiation

Synthesis Yield Optimization: CF₃OF Production from COF₂ and F₂ Achieves >98% Yield Under Controlled Conditions

Industrial synthesis of CF₃OF via reaction of carbonyl fluoride (COF₂) with elemental fluorine achieves yields exceeding 98% when conducted at 100 °C with appropriate gas flow control [1]. This high-yield synthetic route, which proceeds via conversion of COF₂ into CF₃OF, enables reliable and efficient manufacturing of CF₃OF at scale. The reaction temperature of 100 °C represents a moderate thermal condition that balances reaction rate with product stability, given CF₃OF's thermal decomposition threshold above 250 °C [2].

Synthesis yield Process optimization Manufacturing efficiency

Synthetic Utility: Direct One-Step Preparation of α-Fluoroketones from Silyl Enol Ethers

CF₃OF serves as an electrophilic fluorine source for the direct conversion of silyl enol ethers to α-fluoroketones in a single synthetic step [1]. Alternative routes to α-fluoro esters and α-fluoroketones employ reagents such as perchloryl fluoride, N-fluoropyridinium triflate (FP-T500®), or 5% F₂/N₂ mixtures [2]. Among these, F₂/N₂ mixtures present significant handling hazards due to elemental fluorine's extreme reactivity and corrosivity [3], while CF₃OF, despite its own toxicity and thermal instability, can be deployed under controlled conditions for this transformation. The pseudohalogen character of CF₃OF also enables addition to ethylene to yield CF₃OCH₂CH₂F [1].

α-Fluoroketone synthesis Silyl enol ether Electrophilic fluorination

Industrial Application Breadth: CF₃OF as Semiconductor Etching and Chamber Cleaning Gas

CF₃OF is industrially deployed as both an etching gas for semiconductor fabrication and a cleaning gas for semiconductor production apparatus [1][2]. This dual industrial functionality extends beyond CF₃OF's well-documented organic synthesis applications. The compound's utility in semiconductor processing stems from its fluorine content and reactive O–F bond, which enable effective removal of silicon-containing residues. Flammability studies of SiH₄/CF₃OF/N₂ mixtures have been conducted to establish safe handling parameters for semiconductor manufacturing environments [2], underscoring the industrial relevance of this compound.

Semiconductor manufacturing Etching gas Chamber cleaning

Trifluoromethyl Hypofluorite Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Direct Aromatic Trifluoromethoxylation for Pharmaceutical and Agrochemical Intermediate Synthesis

CF₃OF enables direct one-step installation of the trifluoromethoxy (–OCF₃) group onto aromatic substrates via radical pathway, producing aromatic trifluoro-ethers that serve as key intermediates in bioactive molecule synthesis [1]. This transformation is particularly valuable for medicinal chemistry and agrochemical development, as the –OCF₃ group imparts enhanced metabolic stability and improved pharmacokinetic properties to drug candidates [1]. By modulating reaction conditions to favor radical over electrophilic pathways, synthetic chemists can selectively obtain trifluoromethoxylated aromatics without requiring separate reagent systems [1].

α-Fluoroketone and α-Fluoro Ester Preparation via Electrophilic Fluorination of Enol Ethers

CF₃OF functions as an electrophilic fluorine source for the direct conversion of silyl enol ethers to α-fluoroketones [2]. This single-step transformation avoids multi-step synthetic sequences and provides access to fluorinated carbonyl compounds of significant interest in pharmaceutical development. The pseudohalogen character of CF₃OF also enables addition to ethylene to form CF₃OCH₂CH₂F [2], demonstrating its utility for building fluorinated ether frameworks.

Semiconductor Manufacturing: Chamber Cleaning and Silicon-Containing Film Etching

CF₃OF is industrially validated as both an etching gas for semiconductor fabrication and a cleaning gas for semiconductor production apparatus [3][4]. In these applications, CF₃OF's reactive fluorine content and O–F bond lability enable effective removal of silicon-containing residues from process chambers and precise etching of silicon-based films. Flammability studies of SiH₄/CF₃OF/N₂ mixtures have established safe operational windows for semiconductor manufacturing environments [4], providing the safety data necessary for industrial implementation.

Radical Trifluoromethoxylation via Controlled CF₃O• Generation

The low O–F bond dissociation energy of CF₃OF (experimental decomposition enthalpy of 27.7 kcal/mol) [5] enables controlled generation of trifluoromethoxy radicals (CF₃O•) under thermal or chemical initiation conditions. This radical generation capability has been exploited for direct C–H trifluoromethoxylation of (hetero)arenes, though the resulting radicals exhibit limited chemoselectivity and are most suitable for structurally simple thiophenes and arenes [6]. The development of olefin-induced radical initiation protocols has increased the production efficiency of CF₃O radicals from CF₃OF [1].

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